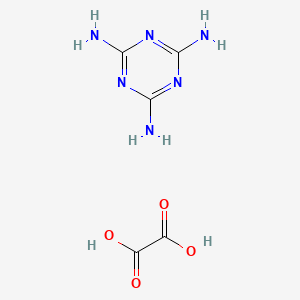
1,3,5-Triazine-2,4,6-triamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4,6-triamine oxalate, also known as melamine oxalate, is a compound formed by the combination of melamine and oxalic acid. Melamine is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6-triamine oxalate can be synthesized by reacting melamine with oxalic acid. The reaction typically involves dissolving melamine in water and adding oxalic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of melamine oxalate crystals. The crystals are filtered, washed, and dried to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for mixing, heating, and crystallization helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Triazine-2,4,6-triamine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazine ring in the compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in a wide range of substituted triazine compounds .
Applications De Recherche Scientifique
1,3,5-Triazine-2,4,6-triamine oxalate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of resins, adhesives, and flame retardants.
Mécanisme D'action
The mechanism of action of 1,3,5-triazine-2,4,6-triamine oxalate involves its interaction with various molecular targets and pathways. The triazine ring structure allows it to interact with nucleophiles and electrophiles, facilitating various chemical reactions. In biological systems, the compound can interact with cellular components, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4,6-triamine (Melamine): A common derivative used in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a precursor for herbicides.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A key intermediate in the synthesis of herbicides and dyes.
Uniqueness: 1,3,5-Triazine-2,4,6-triamine oxalate is unique due to its combination of melamine and oxalic acid, which imparts distinct chemical properties. Its ability to form stable crystals and its reactivity in various chemical reactions make it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
82124-01-4 |
|---|---|
Formule moléculaire |
C5H8N6O4 |
Poids moléculaire |
216.16 g/mol |
Nom IUPAC |
oxalic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.C2H2O4/c4-1-7-2(5)9-3(6)8-1;3-1(4)2(5)6/h(H6,4,5,6,7,8,9);(H,3,4)(H,5,6) |
Clé InChI |
OWUDFCCCSKRXAN-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NC(=N1)N)N)N.C(=O)(C(=O)O)O |
Numéros CAS associés |
67797-68-6 70285-36-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147504.png)
![2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14147507.png)

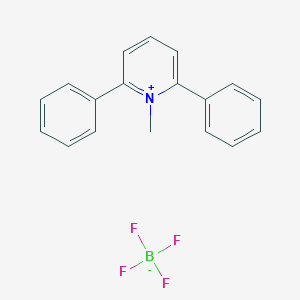

![[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone](/img/structure/B14147532.png)
![Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate](/img/structure/B14147540.png)
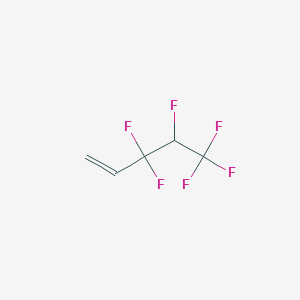
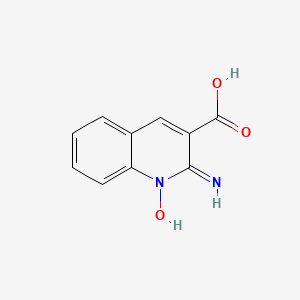
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B14147563.png)
![N-(2,5-dimethylphenyl)-2-oxo-2-{(2E)-2-[1-(pyridin-4-yl)ethylidene]hydrazinyl}acetamide](/img/structure/B14147567.png)
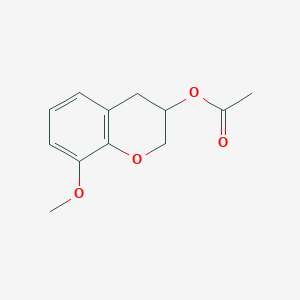
![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-imine](/img/structure/B14147579.png)
![2-(3-fluorophenyl)-N-[3-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B14147591.png)
